- Preparation of tetrahydrofurfuryl alcohol, China, , ,
Cas no 97-99-4 (Tetrahydrofurfuryl alcohol)
Tetrahydrofurfuryl alcohol Chemical and Physical Properties
Names and Identifiers
-
- (Tetrahydrofuran-2-yl)methanol
- Tetrahydro furfuryl alcohol
- (±)-Tetrahydrofurfuryl alcohol
- 2-Furanmethanol,tetrahydro-
- Oxolan-2-ylmethanol
- Tetrahydro-2-furancarbinol
- Tetrahydro-2-furanMethanol
- NSC 15434
- THFA
- Tetrahydrofurfuryl alcohol
- Oxolan-2-yl methanol
- 2-Furanmethanol, tetrahydro-
- Tetrahydro-2-furanylmethanol
- QO Thfa
- Tetrahydrofuryl carbinol
- Tetrahydro-2-furfuryl alcohol
- Furfuryl alcohol, tetrahydro-
- Tetrahydro-2-furylmethanol
- Tetrahydrofurylalkohol
- 2-(Hydroxymethyl)tetrahydrofuran
- tetrahydrofuran-2-ylmethanol
- Tetrahydrofurylmethanol
- Tetrahydrofurfurylalkohol
- Oxolan-2-methanol
- Tetrahydrofury
- Furfuryl alcohol, tetrahydro- (8CI)
- Tetrahydro-2-furanmethanol (ACI)
- (Oxolan-2-yl)methanol
- Rac-(Tetrahydrofuran-2-yl)methanol
- Tetrahydrofurfurol
- Tetrahydrofuryl alcohol
-
- MDL: MFCD00005372
- Inchi: 1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2
- InChI Key: BSYVTEYKTMYBMK-UHFFFAOYSA-N
- SMILES: OCC1CCCO1
- BRN: 102723
Computed Properties
- Exact Mass: 102.06800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 54
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.1
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: Colorless transparent liquid, slightly pleasant smell, gradually deepens when contacting with air, with hygroscopicity.
- Density: 1.054 g/mL at 25 °C(lit.)
- Melting Point: −80 °C (lit.)
- Boiling Point: 178 °C(lit.)
- Flash Point: Fahrenheit: 167 ° f < br / > Celsius: 75 ° C < br / >
- Refractive Index: n20/D 1.452(lit.)
- Solubility: acetone: miscible(lit.)
- Water Partition Coefficient: dissolution
- PSA: 29.46000
- LogP: 0.15770
- Merck: 9213
- Vapor Pressure: 2.3 mmHg ( 39 °C)
- Sensitiveness: Hygroscopic
- FEMA: 3056
- Solubility: It can be miscible with water, alcohol, ether, acetone, chloroform, benzene and other solvents. It can dissolve rosin, oil, shellac, coumarin resin, cellulose acetate, ethyl cellulose, benzyl cellulose, nitrocellulose, alkyd resin, furfuryl alcohol polymer, polyvinyl acetate, polystyrene, chlorinated rubber, etc.
Tetrahydrofurfuryl alcohol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:2
- Hazard Category Code: 61-36-62
- Safety Instruction: S39
- RTECS:LU2450000
-
Hazardous Material Identification:
- TSCA:Yes
- Explosive Limit:1.5-9.7%(V)
- Storage Condition:Inert atmosphere,Room Temperature
- Packing Group:I; II; III
- Risk Phrases:R36
Tetrahydrofurfuryl alcohol Customs Data
- HS CODE:29321300
- Customs Data:
China Customs Code:
2932130000Overview:
HS: 2932130000. Furfuryl alcohol and tetrahydrofurfuryl alcohol. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:6.0%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2932130000. (tetrahydrofuran-2-yl)methanol. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tarrif:6.0%. general tariff:20.0%
Tetrahydrofurfuryl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 995194-25g |
Tetrahydrofurfuryl alcohol |
97-99-4 | 0.97 | 25g |
£11.00 | 2022-02-28 | |
| Fluorochem | 995194-500ml |
Tetrahydrofurfuryl alcohol |
97-99-4 | 0.97 | 500ml |
£32.00 | 2022-02-28 | |
| Ambeed | A103169-25g |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 98% | 25g |
$5.00 | 2022-05-16 | |
| Ambeed | A103169-100g |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 98% | 100g |
$14.0 | 2025-02-28 | |
| Ambeed | A103169-500g |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 98% | 500g |
$18.0 | 2025-02-28 | |
| Ambeed | A103169-1kg |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 98% | 1kg |
$31.0 | 2025-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD153473-25g |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 98% | 25g |
¥30.0 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD153473-100g |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 98% | 100g |
¥21.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD153473-500g |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 98% | 500g |
¥56.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD153473-1kg |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 98% | 1kg |
¥105.0 | 2024-04-17 |
Tetrahydrofurfuryl alcohol Production Method
Production Method 1
Production Method 2
- Method for preparing tetrahydrofurfuryl alcohol, China, , ,
Production Method 3
- Primary Anion-π Catalysis and Autocatalysis, Journal of the American Chemical Society, 2018, 140(51), 17867-17871
Production Method 4
- Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalysts, Research on Chemical Intermediates, 2017, 43(2), 1179-1195
Production Method 5
- Highly selective low-temperature hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol catalysed by hectorite-supported ruthenium nanoparticles, Catalysis Communications, 2011, 12(15), 1428-1431
Production Method 6
- Furfural Hydrogenation to Furfuryl Alcohol over Bimetallic Ni-Cu Sol-Gel Catalyst: A Model Reaction for Conversion of Oxygenates in Pyrolysis Liquids, Topics in Catalysis, 2016, 59(15-16), 1413-1423
Production Method 7
- Single step process for conversion of furfural to tetrahydrofuran using carbon-supported palladium catalyst, World Intellectual Property Organization, , ,
Production Method 8
- Tailoring the Product Distribution with Batch and Continuous Process Options in Catalytic Hydrogenation of Furfural, Organic Process Research & Development, 2014, 18(11), 1434-1442
Production Method 9
- Solvent-mediated selectivity control of furfural hydrogenation over a N-doped carbon-nanotube-supported Co/CoOx catalyst, Applied Catalysis, 2022, (2022),
Production Method 10
- Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY nickel, Catalysis Science & Technology, 2017, 7(18), 4129-4135
Production Method 11
- Synthesis of 1,5-Pentanediol by Hydrogenolysis of Furfuryl Alcohol over Ni-Y2O3 Composite Catalyst, ChemCatChem, 2017, 9(14), 2869-2874
Production Method 12
- Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol over Pd/UiO-66, Catalysis Communications, 2021, 148,
Production Method 13
- Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions, Industrial & Engineering Chemistry Research, 2017, 56(31), 8843-8849
Production Method 14
- Hydrogenation of Biomass-derived Furfural Over Highly Dispersed-Aluminium Hydroxide Supported Ni-Sn(3.0) Alloy Catalysts, Procedia Chemistry, 2015, 16, 531-539
Production Method 15
- A novel preparation method of Ni-Sn alloy catalysts supported on aluminum hydroxide: application to chemoselective hydrogenation of unsaturated carbonyl compounds, Chemistry Letters, 2012, 41(8), 769-771
Production Method 16
- Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system, China, , ,
Production Method 17
- A Supported Ni Catalyst Produced from Ni-Al Hydrotalcite-Like Precursor for Reduction of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol by NaBH4 in Water, ChemistrySelect, 2021, 6(4), 551-556
Production Method 18
- Polyether Natural Product Inspired Cascade Cyclizations: Autocatalysis on π-Acidic Aromatic Surfaces, Angewandte Chemie, 2020, 59(35), 15093-15097
Production Method 19
- Anionic Amphiphilic Cyclodextrins Bearing Oleic Grafts for the Stabilization of Ruthenium Nanoparticles Efficient in Aqueous Catalytic Hydrogenation, ChemCatChem, 2020, 12(4), 1013-1018
Production Method 20
- Process for the preparation of tetrahydrofurfuryl alcohol using Pd-loaded apatite as hydrogenation catalyst, China, , ,
Production Method 21
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-catalyzed aerobic oxidation reactions via multistep electron transfers with iron(II) phthalocyanine as an electron-transfer mediator, RSC Advances, 2016, 6(57), 51908-51913
Tetrahydrofurfuryl alcohol Raw materials
Tetrahydrofurfuryl alcohol Preparation Products
Tetrahydrofurfuryl alcohol Suppliers
Tetrahydrofurfuryl alcohol Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Tetrahydrofurfuryl alcohol
Comprehensive Guide to Tetrahydrofurfuryl Alcohol (CAS No. 97-99-4): Properties, Applications, and Industry Trends
Tetrahydrofurfuryl alcohol (THFA, CAS 97-99-4) is a versatile organic compound with a wide range of industrial and commercial applications. This colorless, water-miscible liquid is derived from renewable resources, making it an increasingly popular choice in sustainable chemistry. Its unique chemical structure, combining a furan ring with a hydroxyl group, grants it exceptional solvent properties and reactivity.
In recent years, the demand for THFA has surged due to growing interest in green solvents and bio-based chemicals. Environmental concerns and stricter regulations have driven manufacturers to seek alternatives to traditional petroleum-derived solvents, positioning tetrahydrofurfuryl alcohol as an attractive option. Its low toxicity and biodegradability make it particularly valuable in formulations where environmental impact is a key consideration.
The chemical properties of CAS 97-99-4 contribute to its diverse applications. With a boiling point of 178°C and excellent solvating power for resins, dyes, and cellulose derivatives, it serves as an effective component in coating formulations, ink systems, and adhesive products. The compound's ability to dissolve both polar and non-polar substances makes it particularly useful in specialty cleaning applications where conventional solvents fail.
One of the most significant emerging applications for tetrahydrofurfuryl alcohol is in the electronics industry. As device miniaturization continues, there's growing need for precision cleaning agents that can remove fluxes and residues without damaging delicate components. THFA's balanced properties make it ideal for this purpose, leading to increased adoption in electronic manufacturing processes.
The pharmaceutical sector also utilizes THFA as a reaction medium and excipient. Its ability to enhance drug solubility while maintaining low toxicity profiles has made it valuable in drug formulation. Recent research explores its potential as a penetration enhancer in topical drug delivery systems, addressing common challenges in transdermal medication absorption.
In the agricultural chemicals market, formulators are increasingly incorporating CAS 97-99-4 into pesticide and herbicide products. Its effectiveness as a carrier solvent for active ingredients, combined with favorable environmental characteristics, aligns well with the industry's shift toward more sustainable crop protection solutions.
The production of tetrahydrofurfuryl alcohol typically involves the hydrogenation of furfuryl alcohol, with modern processes emphasizing energy efficiency and reduced waste generation. Manufacturers are investing in catalytic process optimization to improve yields and minimize byproducts, responding to market demands for cost-effective and environmentally responsible production methods.
Quality control for THFA focuses on parameters such as purity, water content, and color index. Advanced analytical techniques including gas chromatography and spectroscopic methods ensure consistent product quality across batches. These rigorous standards are particularly important for applications in sensitive industries like pharmaceuticals and electronics.
Storage and handling recommendations for 97-99-4 emphasize proper container selection (typically stainless steel or lined steel) and protection from extreme temperatures. While the compound exhibits good stability under normal conditions, appropriate ventilation and standard chemical handling precautions should always be observed in industrial settings.
The global market for tetrahydrofurfuryl alcohol is projected to grow steadily, driven by expanding applications and the compound's alignment with circular economy principles. Regional production capacity expansions, particularly in Asia, are responding to increased demand from various industrial sectors seeking sustainable chemical alternatives.
Innovation in THFA applications continues to emerge, with recent patent activity revealing novel uses in battery electrolytes and energy storage systems. Researchers are investigating its potential as a component in next-generation lithium-ion batteries, capitalizing on its electrochemical stability and solvating properties.
For formulators considering tetrahydrofurfuryl alcohol alternatives, comparative studies highlight its advantages over conventional solvents in terms of worker safety and environmental impact. While initial costs may be higher than some petroleum-derived options, lifecycle assessments often demonstrate superior overall value when considering disposal costs and regulatory compliance factors.
Technical support for CAS 97-99-4 typically includes comprehensive application guidance, compatibility testing services, and regulatory documentation. Leading suppliers provide detailed material safety data sheets and technical bulletins to assist customers in implementing THFA effectively in their specific applications.
As regulatory frameworks worldwide continue to evolve, tetrahydrofurfuryl alcohol is well-positioned to benefit from its favorable toxicological profile. The compound's inclusion in various green chemistry initiatives and approved substance lists enhances its marketability across multiple regions and industries.
Future developments in THFA technology may focus on production process innovations to further reduce environmental impact and cost. Biotechnology approaches using fermentation routes are being explored as potential alternatives to conventional chemical synthesis, potentially opening new avenues for bio-based production at commercial scales.
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